molecular formula C36H36FeO2P2 B2511978 [2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+) CAS No. 649559-66-0

[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)

Cat. No.: B2511978
CAS No.: 649559-66-0
M. Wt: 618.5 g/mol
InChI Key: NIRCQEMSYUNJNP-WLOLSGMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+) is a useful research compound. Its molecular formula is C36H36FeO2P2 and its molecular weight is 618.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Conversion of Plant Biomass to Furan Derivatives

Research by Chernyshev, Kravchenko, and Ananikov (2017) highlights the potential of furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its derivatives, in replacing non-renewable hydrocarbon sources. The study discusses the synthesis of HMF from plant feedstocks and its applications in producing monomers, polymers, engine fuels, and other chemicals, which underscores the environmental and sustainable benefits of these processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Synthetic DNA Minor Groove-binding Drugs

Reddy, Sondhi, and Lown (1999) reviewed synthetic ligands that bind in the minor groove of DNA, discussing their applications against various viruses and their roles in antiviral therapies. This includes furan-containing analogs significant for their activities against infections and cancer cell lines, showcasing the importance of these compounds in medical research (Reddy, Sondhi, & Lown, 1999).

Catalytic Applications of Half-Sandwich Complexes

Cadierno, Gamasa, and Gimeno (2004) focused on Group 8 half-sandwich complexes containing non-heteroatom stabilized α,β-unsaturated alkylidene and cumulenylidene groups. Their review covers synthetic methodologies and the role of these complexes in catalytic transformations, highlighting their importance in the development of new catalytic processes (Cadierno, Gamasa, & Gimeno, 2004).

Heterogenization of Iron Catalysts

Moccia, Rigamonti, Messori, Zanotti, and Mazzoni (2021) discussed the transition from homogeneous to heterogeneous iron catalysts, aiming for sustainable and industrially applicable systems. Their review elaborates on various strategies for immobilizing iron catalysts, underscoring iron's potential as an environmentally friendly alternative to noble metal catalysts (Moccia et al., 2021).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a cyclopentene with a carbanide in the presence of iron(2+) to form a cyclopentyl iron complex. This complex is then reacted with bis(furan-2-yl)phosphane and [1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl chloride to form the desired compound.", "Starting Materials": [ "Cyclopentene", "Carbanide", "Iron(2+)", "Bis(furan-2-yl)phosphane", "[1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl chloride" ], "Reaction": [ "Step 1: Cyclopentene is reacted with a carbanide in the presence of iron(2+) to form a cyclopentyl iron complex.", "Step 2: The cyclopentyl iron complex is then reacted with bis(furan-2-yl)phosphane to form a cyclopentyl iron complex with a phosphane ligand.", "Step 3: [1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl chloride is then added to the reaction mixture to form the desired compound." ] }

649559-66-0

Molecular Formula

C36H36FeO2P2

Molecular Weight

618.5 g/mol

IUPAC Name

[5-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopenta-1,3-dien-1-yl]-bis(furan-2-yl)phosphane;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C31H31O2P2.C5H5.Fe/c1-21-15-22(2)18-26(17-21)34(27-19-23(3)16-24(4)20-27)25(5)28-9-6-10-29(28)35(30-11-7-13-32-30)31-12-8-14-33-31;1-2-4-5-3-1;/h6-20,25H,1-5H3;1-5H;/q2*-1;+2/t25-;;/m0../s1

InChI Key

NIRCQEMSYUNJNP-WLOLSGMKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.[CH-]1C=CC=C1.[Fe+2]

SMILES

[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CO4)C5=CC=CO5)C.C1CC=CC1.[Fe+2]

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C-]3C=CC=C3P(C4=CC=CO4)C5=CC=CO5)C.[CH-]1C=CC=C1.[Fe+2]

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.